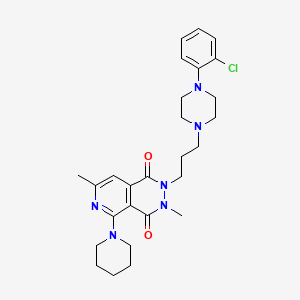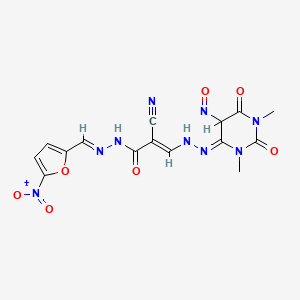
2H-1,4-Benzothiazine-3-carboxylic acid, 3,4-dihydro-6-((2-amino-2-carboxyethyl)thio)-7-(2-aminoethyl)-5-hydroxy-, (R-(R*,R*))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzothiazine-3-carboxylic acid, 3,4-dihydro-6-((2-amino-2-carboxyethyl)thio)-7-(2-aminoethyl)-5-hydroxy-, (R-(R*,R*))- is a complex organic compound belonging to the benzothiazine family. Benzothiazines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzothiazine-3-carboxylic acid derivatives typically involves multi-step organic reactions. Common starting materials include substituted anilines and thioglycolic acid. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to facilitate the formation of the benzothiazine ring.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using automated reactors. The process would include purification steps such as crystallization, distillation, and chromatography to ensure the compound’s purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, benzothiazine derivatives are investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, these compounds are explored for their potential therapeutic effects, including their use as enzyme inhibitors or receptor modulators.
Industry
Industrially, benzothiazine derivatives may be used in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action for benzothiazine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed therapeutic effects. For example, the compound may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,4-Benzothiazine-3-carboxylic acid derivatives: Similar in structure but with different substituents.
Benzothiazole derivatives: Differ in the position of the sulfur and nitrogen atoms.
Thiazine derivatives: Similar ring structure but with different heteroatoms.
Uniqueness
The uniqueness of 2H-1,4-Benzothiazine-3-carboxylic acid, 3,4-dihydro-6-((2-amino-2-carboxyethyl)thio)-7-(2-aminoethyl)-5-hydroxy-, (R-(R*,R*))- lies in its specific substituents, which can impart unique biological activities and chemical reactivity compared to other benzothiazine derivatives.
Eigenschaften
CAS-Nummer |
153881-26-6 |
|---|---|
Molekularformel |
C14H19N3O5S2 |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
(3R)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-7-(2-aminoethyl)-5-hydroxy-3,4-dihydro-2H-1,4-benzothiazine-3-carboxylic acid |
InChI |
InChI=1S/C14H19N3O5S2/c15-2-1-6-3-9-10(17-8(5-23-9)14(21)22)11(18)12(6)24-4-7(16)13(19)20/h3,7-8,17-18H,1-2,4-5,15-16H2,(H,19,20)(H,21,22)/t7-,8-/m0/s1 |
InChI-Schlüssel |
GQEGNWALNHSACE-YUMQZZPRSA-N |
Isomerische SMILES |
C1[C@H](NC2=C(S1)C=C(C(=C2O)SC[C@@H](C(=O)O)N)CCN)C(=O)O |
Kanonische SMILES |
C1C(NC2=C(S1)C=C(C(=C2O)SCC(C(=O)O)N)CCN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



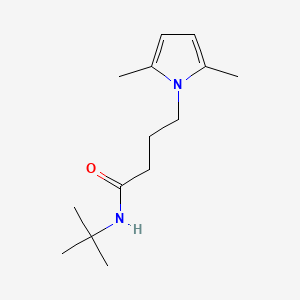
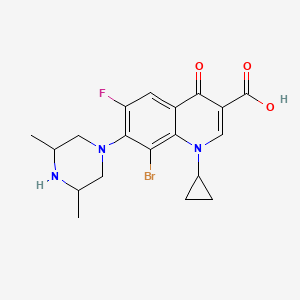


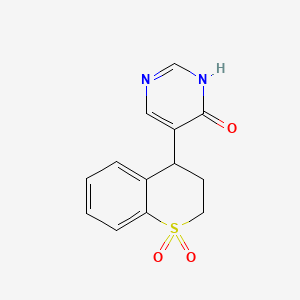
![2-[6-fluoro-3-(pyridazin-3-ylmethyl)-1H-inden-2-yl]-N-methyl-N-(114C)methylethanamine](/img/structure/B12725508.png)
![9-(4-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12725511.png)
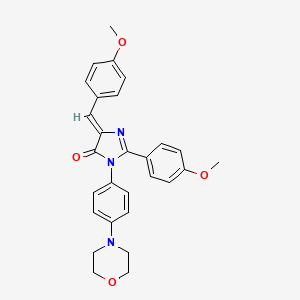
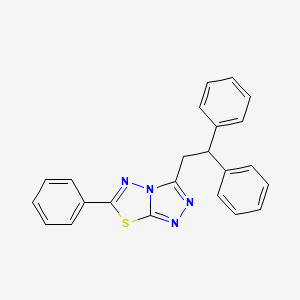
![disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate](/img/structure/B12725523.png)
![2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl dioctanoate](/img/structure/B12725527.png)
